molecular formula C15H14ClNO2 B5767301 N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide

N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide

Cat. No.: B5767301
M. Wt: 275.73 g/mol
InChI Key: DHFHDCSEGVUBEB-UHFFFAOYSA-N
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Description

N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide typically involves the acylation of 4-chloro-3-methoxyaniline with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or diisopropylethylamine in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxy-3-methoxyphenyl)-4-methylbenzamide.

    Reduction: Formation of N-(4-chloro-3-methoxyphenyl)-4-methylbenzylamine.

    Substitution: Formation of N-(4-azido-3-methoxyphenyl)-4-methylbenzamide or N-(4-thio-3-methoxyphenyl)-4-methylbenzamide.

Scientific Research Applications

N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The chloro and methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-methoxyphenyl)acetamide
  • N-(4-chloro-3-methoxyphenyl)-2-methylbenzamide
  • N-(4-chloro-3-methoxyphenyl)-4-ethylbenzamide

Uniqueness

N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-(4-chloro-3-methoxyphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-10-3-5-11(6-4-10)15(18)17-12-7-8-13(16)14(9-12)19-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFHDCSEGVUBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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